3-(Dibutylamino)prop-2-enal
Description
3-(Dibutylamino)prop-2-enal is an α,β-unsaturated aldehyde characterized by a dibutylamino (-N(C₄H₉)₂) group at the β-position of the propenal backbone. This structural feature confers unique reactivity and physicochemical properties, distinguishing it from simpler aldehydes. The compound is notable for its role as a precursor or intermediate in pharmaceutical syntheses, particularly in the preparation of antiarrhythmic agents such as dronedarone . Its α,β-unsaturation allows participation in conjugate addition reactions, while the electron-rich dibutylamino group modulates electronic and steric effects, influencing solubility and reaction kinetics.
Properties
CAS No. |
63270-91-7 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(dibutylamino)prop-2-enal |
InChI |
InChI=1S/C11H21NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h7,10-11H,3-6,8-9H2,1-2H3 |
InChI Key |
IDHUWHYABNVTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dibutylamino)prop-2-enal can be synthesized through several methods. One common approach involves the reaction of dibutylamine with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Dibutylamino)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The dibutylamino group can enhance the compound’s solubility and facilitate its interaction with cellular membranes .
Comparison with Similar Compounds
Key Differences :
| Property | This compound | 2-Methoxycinnamaldehyde | 2-Hydroxycinnamaldehyde |
|---|---|---|---|
| Substituent | Dibutylamino (-N(C₄H₉)₂) | Methoxy (-OCH₃) | Hydroxyl (-OH) |
| Electronic Effect | Electron-donating | Electron-donating | Electron-withdrawing (via H-bonding) |
| Solubility | Lipophilic | Moderate polarity | High polarity |
| Pharmacological Role | Synthetic intermediate | Natural product/antimicrobial | Antitumor candidate |
Amino-Substituted Propanal Derivatives
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A β-amino alcohol with a thiophene ring. The hydroxyl and methylamino groups enable hydrogen bonding and chiral resolution, unlike the aldehyde functionality in this compound. Such compounds are intermediates in antipsychotic drug syntheses .
- Naphthalenol Derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol): These exhibit extended aromatic systems, enhancing π-π interactions in receptor binding. The absence of α,β-unsaturation limits their utility in conjugate addition reactions .
Key Differences :
| Property | This compound | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
|---|---|---|
| Functional Group | Aldehyde (-CHO) | Alcohol (-OH) and amine (-NHCH₃) |
| Reactivity | Electrophilic α,β-site | Nucleophilic hydroxyl/amine groups |
| Applications | Pharmaceutical intermediates | Psychotropic drug intermediates |
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